Enzyme Kinetic Selectivity: L-Galactono-1,4-lactone vs. L-Gulono-1,4-lactone in Ancient GalDH
In a steady-state kinetic analysis of the ancestral L-galactonolactone dehydrogenase (vGalDH), L-galactono-1,4-lactone exhibits a KM of 0.0166 ± 0.0026 mM, whereas the closely related L-gulono-1,4-lactone displays a KM of 2.1 ± 0.3 mM [1]. This 126-fold higher affinity (lower KM) for the native substrate translates to a catalytic efficiency (kcat/KM) of 1.1 × 10^6 M^-1 s^-1 for L-galactono-1,4-lactone compared to 3.9 × 10^3 M^-1 s^-1 for L-gulono-1,4-lactone, representing a 282-fold difference [1].
| Evidence Dimension | Michaelis constant (KM) and catalytic efficiency (kcat/KM) |
|---|---|
| Target Compound Data | KM = 0.0166 ± 0.0026 mM; kcat/KM = 1.1 × 10^6 M^-1 s^-1 |
| Comparator Or Baseline | L-Gulono-1,4-lactone: KM = 2.1 ± 0.3 mM; kcat/KM = 3.9 × 10^3 M^-1 s^-1 |
| Quantified Difference | 126-fold higher affinity; 282-fold higher catalytic efficiency |
| Conditions | vGalDH (ancestral L-galactonolactone dehydrogenase), pH and temperature conditions as specified in source publication |
Why This Matters
This quantifies the stereochemical discrimination at the active site, demonstrating that L-gulono-1,4-lactone cannot substitute for L-galactono-1,4-lactone in kinetic assays targeting ascorbate biosynthesis.
- [1] Nature Communications. Table 1: Steady-state kinetic parameters of ancient GalDHs and GULOs. 2024. View Source
